2-Methoxy-4,4-dimethyl-2-phenyl-1,3-dioxolane
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Overview
Description
2-Methoxy-4,4-dimethyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a phenyl group attached to the dioxolane ring. It is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4,4-dimethyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of molecular sieves or orthoesters can enhance water removal, improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Methoxy-4,4-dimethyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-4,4-dimethyl-2-phenyl-1,3-dioxolane involves its ability to form stable cyclic acetals. This stability allows it to protect carbonyl groups during chemical transformations, preventing unwanted reactions. The compound’s reactivity with nucleophiles and electrophiles is mediated by the electron-donating effects of the methoxy and phenyl groups, which influence its chemical behavior .
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a hydroxymethyl group, used in similar applications.
Glycerol acetonide: A compound with similar protective properties for carbonyl groups.
Uniqueness: 2-Methoxy-4,4-dimethyl-2-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the methoxy group enhances its electron-donating ability, making it more reactive in certain chemical transformations compared to other dioxolanes .
Properties
CAS No. |
61562-21-8 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methoxy-4,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-11(2)9-14-12(13-3,15-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
JDYDWDZDXITLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(O1)(C2=CC=CC=C2)OC)C |
Origin of Product |
United States |
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